molecular formula C44H32N2O12 B123282 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) CAS No. 243670-15-7

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

Cat. No. B123282
M. Wt: 780.7 g/mol
InChI Key: CDBVPXLQWBQDPN-UHFFFAOYSA-N
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Description

This compound is a fluorescent label that is amine-reactive . The empirical formula is C44H32N2O12 and the molecular weight is 780.73 .


Physical And Chemical Properties Analysis

The melting point of this compound is between 188-192 °C . It is suitable for fluorescence . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the search results.

Scientific Research Applications

Synthesis of Polypeptides

  • Application: The succinimidyl esters, including compounds similar to the one , have been utilized in the synthesis of sequential polypeptides. These compounds enable the formation of polypeptides with controlled molecular weights and minimal racemisation, making them valuable for synthesizing specific protein structures (Hardy, Rydon, & Thompson, 1972).

Antioxidative/Anti-inflammatory Activity

  • Application: Succinimidyl esters derived from fullerene have shown potential in antioxidative and anti-inflammatory activities. These compounds, including variants of the specified chemical, exhibit properties that can be harnessed for biomedical applications (Magoulas et al., 2012).

Reduction to Alcohols

  • Application: Succinimidyl esters, similar to the one mentioned, can be reduced to corresponding alcohols under mild conditions. This process is significant for the preparation of alcohols from carboxylic acids and can be applied for selective conversions in complex organic molecules (Nikawa & Shiba, 1979).

Novel Polymer Membranes

  • Application: In the field of material science, similar compounds have been used in the synthesis of novel polyimides and proton-exchange membranes. These materials exhibit good hydrophilic characteristics and high proton conductivity, making them suitable for applications in fuel cells and other technologies (Yao, Zhang, Wu, & Xu, 2014).

Surface Modification Techniques

  • Application: Succinimidyl esters are used in modifying surfaces, such as porous silicon, to create activated ester monolayers. These modifications have applications in bioengineering and nanotechnology, where surface properties need to be precisely controlled (Wojtyk, Morin, Boukherroub, & Wayner, 2002).

Chemical Cross-Linking for Protein Analysis

  • Application: Compounds like the one have been used in chemical cross-linking for protein structure analysis. This application is crucial in proteomics for understanding protein interactions and structures (Falvo, Fiebig, & Schäfer, 2013).

Electro-oxidation in Bioelectrocatalysis

  • Application: Research has explored the use of polycyclic aromatic hydrocarbons, including compounds similar to the one , in electro-oxidation processes. This has applications in bioelectrocatalysis, which is an emerging field in energy conversion and storage technologies (Buzzetti et al., 2021).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2O12/c47-33-15-16-34(48)45(33)57-37(51)9-3-19-55-23-12-14-26-31(21-23)43(53)29-7-1-5-27-39-25-13-11-24(56-20-4-10-38(52)58-46-35(49)17-18-36(46)50)22-32(25)44(54)30-8-2-6-28(42(30)39)40(26)41(27)29/h1-2,5-8,11-14,21-22H,3-4,9-10,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBVPXLQWBQDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C(C=C2)C4=C5C=CC=C6C5=C(C7=C4C(=CC=C7)C3=O)C8=C(C6=O)C=C(C=C8)OCCCC(=O)ON9C(=O)CCC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431782
Record name 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

CAS RN

243670-15-7
Record name 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 3
Reactant of Route 3
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 4
Reactant of Route 4
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 5
Reactant of Route 5
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 6
Reactant of Route 6
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

Citations

For This Compound
8
Citations
P Atanassov, D Ivnitski, C Lau, H Luckarift… - ECS Meeting …, 2011 - iopscience.iop.org
Multicopper oxidases (MCO) have been extensively studied as oxygen reduction catalysts for the direct biochemical reactions for electrical energy in biofuel cells. Theoretically, direct …
Number of citations: 0 iopscience.iop.org
C Lau, ER Adkins, P Atanassov, RP Ramasamy… - 2011 - apps.dtic.mil
Multicopper oxidases, such as laccase or bilirubin oxidase, are known to reduce molecular oxygen at very high redox potentials, which makes them attractive biocatalysts for enzymatic …
Number of citations: 0 apps.dtic.mil
C Lau, ER Adkins, RP Ramasamy… - Advanced energy …, 2012 - Wiley Online Library
Multicopper oxidases, such as laccase or bilirubin oxidase, are known to reduce molecular oxygen at very high redox potentials, which makes them attractive biocatalysts for enzymatic …
Number of citations: 99 onlinelibrary.wiley.com
C Lau, ER Adkins, P Atanassov, RP Ramasamy… - 2009 - academia.edu
Carbon is a commonly used material for gas-diffusion electrodes (GDE) in metal–air batteries and fuel cells that use oxygen as cathode reactant (oxidant) from the ambient air.[1] In …
Number of citations: 0 www.academia.edu
KE Garcia, S Babanova, W Scheffler… - Biotechnology and …, 2016 - Wiley Online Library
The engineering of robust protein/nanomaterial interfaces is critical in the development of bioelectrocatalytic systems. We have used computational protein design to identify two amino …
Number of citations: 11 onlinelibrary.wiley.com
S Banta, P Atanassov, D Baker, S Minteer… - 2016 - apps.dtic.mil
In this innovative and highly collaborative 4 year proposal, we had two overriding objectives 1 to design, develop, and demonstrate new techniques for engineering biological …
Number of citations: 2 apps.dtic.mil
KE Garcia - 2017 - search.proquest.com
Protein-protein interactions are vital to every living organism, and it is thought that most, if not all proteins interact in some way with other proteins for purposes including for cellular …
Number of citations: 2 search.proquest.com
HR Luckarift, PB Atanassov, GR Johnson - 2014 - books.google.com
Summarizes research encompassing all of the aspects required to understand, fabricate and integrate enzymatic fuel cells Contributions span the fields of bio-electrochemistry and …
Number of citations: 76 books.google.com

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